N-(2,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-12-5-6-15(13(2)9-12)21-17(24)11-27-20-22-16-10-14(3)28-18(16)19(25)23(20)7-8-26-4/h5-6,9,14H,7-8,10-11H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQKKEGRJZQWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities, primarily in their thienopyrimidinone cores, acetamide linkages, or aryl substituents. Key comparisons are summarized in Table 1.
Table 1. Comparison of Structural and Physicochemical Properties
Key Observations
Core Heterocycle Variations: The target compound and ’s analogue share the thieno[3,2-d]pyrimidinone core, while and feature thieno[2,3-d]pyrimidinone and cyclopenta-fused variants, respectively.
Substituent Effects :
- Electron-Withdrawing Groups : ’s trifluoromethyl and 4-chlorophenyl groups increase electrophilicity, which may enhance interactions with charged kinase residues . In contrast, the target compound’s 2-methoxyethyl and methyl groups are electron-donating, favoring hydrophobic interactions.
- Aryl Substituents : The 2,4-dimethylphenyl group in the target compound offers moderate steric hindrance compared to ’s 2,3-dichlorophenyl, which has higher polarity due to chlorine atoms .
Physicochemical Properties: Melting points for dichlorophenyl-substituted pyrimidinones (230–232°C, ) suggest higher crystallinity than analogues with alkyl or methoxy groups, likely due to stronger intermolecular forces .
Synthetic Routes :
- Many analogues (e.g., ) are synthesized via nucleophilic substitution of thiol-containing intermediates with chloroacetamides, similar to methods described in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
